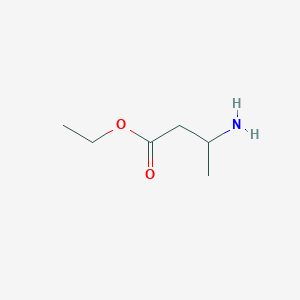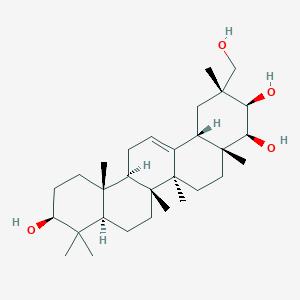
Abrisapogenol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abrisapogenol C is a natural triterpenoid compound that has been isolated from various plants, including the roots of Glycyrrhiza uralensis and the fruits of Cimicifuga foetida. This compound has attracted significant attention from researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of abrisapogenol C is not well understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that abrisapogenol C may inhibit the activity of certain enzymes, including COX-2 and 5-LOX.
Effets Biochimiques Et Physiologiques
Abrisapogenol C has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. It has also been found to inhibit the expression of iNOS and COX-2, which are involved in the production of inflammatory mediators. Additionally, abrisapogenol C has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of abrisapogenol C for lab experiments is that it is a natural compound, which makes it easier to obtain and use in experiments. Additionally, abrisapogenol C has been found to have low toxicity, which makes it a safer alternative to synthetic compounds. However, one of the limitations of abrisapogenol C is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on abrisapogenol C. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing more efficient synthesis methods for abrisapogenol C. Additionally, more studies could be conducted to investigate the potential therapeutic applications of abrisapogenol C, including its use in the treatment of neurodegenerative diseases, diabetes, and obesity.
Méthodes De Synthèse
Abrisapogenol C can be synthesized from its precursor, glycyrrhizic acid, which is obtained from the roots of Glycyrrhiza uralensis. The synthesis involves the hydrolysis of glycyrrhizic acid to form 18β-glycyrrhetinic acid, which is then oxidized to form abrisapogenol A. Abrisapogenol A is then subjected to a series of reactions, including epoxidation, hydrolysis, and reduction, to yield abrisapogenol C.
Applications De Recherche Scientifique
Abrisapogenol C has been found to have various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, abrisapogenol C has been found to have anti-diabetic and anti-obesity effects.
Propriétés
Numéro CAS |
129273-44-5 |
|---|---|
Nom du produit |
Abrisapogenol C |
Formule moléculaire |
C30H50O4 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)32)9-8-18-19-16-26(3,17-31)23(33)24(34)27(19,4)14-15-29(18,30)6/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
CSHFZVTYURMCRK-LMDNQKESSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]([C@H]([C@H]5O)O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



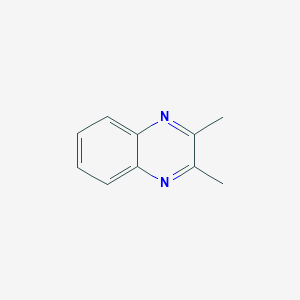
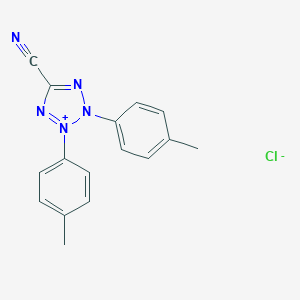
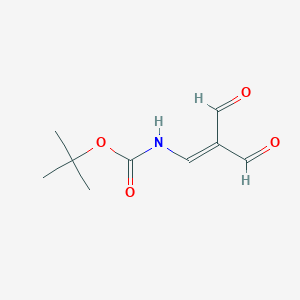
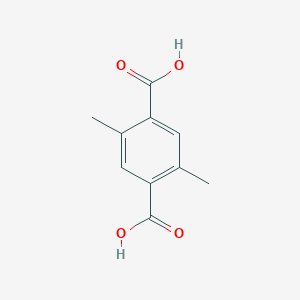
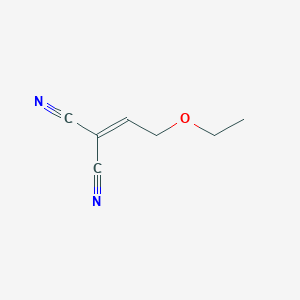

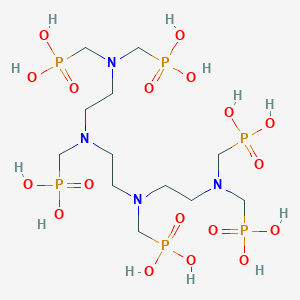
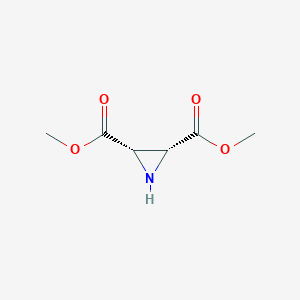
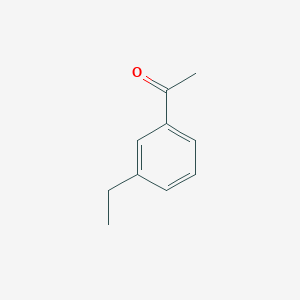
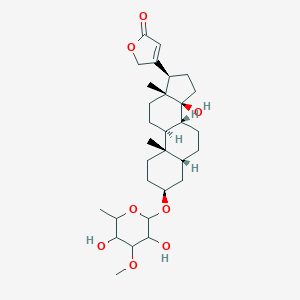
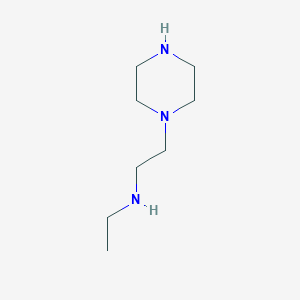
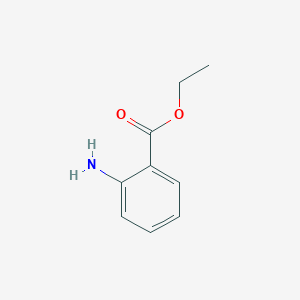
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
